molecular formula C9H10BrNO B7975182 3-Bromo-N,5-dimethylbenzamide

3-Bromo-N,5-dimethylbenzamide

Cat. No.: B7975182
M. Wt: 228.09 g/mol
InChI Key: PNGUSOXXWCOUEA-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylbenzamide is a brominated benzamide derivative with a molecular formula of C₉H₁₀BrNO. It features a benzamide core substituted with a bromine atom at the 3-position and methyl groups at the N- and 5-positions. This compound is synthesized via palladium-catalyzed C–H olefination reactions, as demonstrated in , where (E)-2-(3-bromostyryl)-N,5-dimethylbenzamide was synthesized with a 76% yield using optimized coupling conditions . Key physicochemical properties include a molecular weight of 242.09 g/mol, a logP (partition coefficient) indicative of moderate lipophilicity, and a topology influenced by the bromine and methyl substituents, which enhance steric bulk and electronic effects.

Properties

IUPAC Name

3-bromo-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUSOXXWCOUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,5-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylbenzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated control systems for precise temperature and reagent addition, and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,5-dimethylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10BrN
  • Molecular Weight : 227.10 g/mol
  • Structure : The compound features a bromine atom at the 3-position and two methyl groups at the 5-position of the benzamide moiety, which significantly influences its reactivity and interaction with biological targets.

Chemistry

3-Bromo-N,5-dimethylbenzamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

These reactions facilitate the synthesis of more complex organic molecules, making it valuable in developing new materials and compounds.

Biology

The compound has been investigated for its potential biological activities:

  • Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties by inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
  • Anti-inflammatory Effects : It has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Pharmaceutical Intermediate : Due to its unique structure, it is considered a promising intermediate for synthesizing pharmaceuticals targeting various diseases.
  • Neuroprotective Effects : Research suggests that it may protect against neurodegeneration by modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function. This modulation could enhance neurotransmitter release and neuronal excitability.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell growth in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Research involving macrophage cultures showed that this compound effectively reduced levels of pro-inflammatory cytokines following stimulation with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical and Functional Comparison Table

Compound Molecular Formula MW (g/mol) logP Key Functional Groups Key Applications Reference
This compound C₉H₁₀BrNO 242.09 ~2.0 Bromine, N/5-methyl Cross-coupling reactions
2-Amino-N-cyclohexyl-5-bromobenzamide C₁₃H₁₇BrN₂O 321.20 ~3.2 Amino, bromine, cyclohexyl Anticancer agent precursors
3-Bromo-N,5-dimethylbenzenesulfonamide C₈H₁₀BrNO₂S 264.14 ~1.8 Sulfonamide, bromine Enzyme inhibition studies
2-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ 258.11 2.16 Methoxy, bromine Medicinal chemistry scaffolds

Biological Activity

3-Bromo-N,5-dimethylbenzamide is an organic compound notable for its potential biological activities, particularly in the context of cancer research. Its unique structure, characterized by a bromine atom at the 3-position and two methyl groups on the nitrogen atom, contributes to its interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : Approximately 228.09 g/mol
  • Structural Characteristics : The compound features a benzamide structure with specific substitutions that influence its chemical reactivity and biological interactions.

Research indicates that this compound may interact with enzymes and receptors involved in cancer progression. Its potential as an antitumor agent is underscored by studies demonstrating its inhibitory effects on cancer cell proliferation pathways. The compound's structural features suggest possible interactions with key proteins involved in tumor growth and survival.

Key Findings:

  • Antitumor Activity : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent.
  • Enzyme Interaction : The compound's ability to bind to specific enzymes may disrupt critical metabolic pathways in cancer cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing some related benzamide derivatives and their distinctive features:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N,N-dimethylbenzamideBromine at the 3-positionExhibits different reactivity due to N,N-dimethyl substitution.
3-Bromo-5-chloro-N,N-dimethylbenzamideChlorine at the 5-positionUsed as an intermediate for insecticides.
2-Amino-5-bromo-N,N-dimethylbenzamideAmino group at the 2-positionDemonstrates enhanced biological activity against certain tumors.

The unique substitution pattern of this compound differentiates it from these compounds, potentially conferring distinct biological properties.

Case Studies

  • Antitumor Efficacy : A study examined the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over a period of 48 hours.
  • Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to the active sites of enzymes involved in DNA replication and repair processes in cancer cells. This binding may inhibit their activity and lead to increased apoptosis in tumor cells.

Future Research Directions

Further investigation is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Key areas for future research include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of its pharmacokinetics and pharmacodynamics.
  • Development of derivatives with enhanced potency and selectivity against specific cancer types.

Q & A

Q. What are the most efficient synthetic routes for 3-Bromo-N,5-dimethylbenzamide, and what experimental parameters influence yield?

  • Methodological Answer : A direct bromination strategy using N-bromosuccinimide (NBS) on a pre-formed N,5-dimethylbenzamide precursor is a viable route. For example, in analogous compounds (e.g., 2-bromo-N,N-diisopropyl-3,5-dimethylbenzamide), bromination at 80°C for 16 hours achieved 89% yield using NBS in a 2:1 molar ratio . Key parameters include temperature control (80–100°C), solvent polarity (non-polar solvents like n-hexane for regioselectivity), and purification via silica gel chromatography (n-hexane/EtOAc gradients).

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For benzamide derivatives, slow evaporation from ethanol or dichloromethane often yields suitable crystals. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts, with refinement using software like SHELX or OLEX2. Metrics like R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons near bromine exhibit deshielding).
  • HR-MS : Confirm molecular weight (e.g., [M+H]+ expected at 257.02 g/mol for C₉H₁₀BrNO).
  • FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How does the bromine substituent influence solubility and solvent selection for this compound?

  • Methodological Answer : Bromine’s electronegativity reduces solubility in polar aprotic solvents (e.g., DMF, DMSO) but enhances solubility in halogenated solvents (e.g., chloroform). For recrystallization, ethanol or ethyl acetate is recommended. Solubility can be predicted using Hansen solubility parameters (δD, δP, δH) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoid inhalation; LC-MS monitoring of airborne particulates is advised.
  • Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Bromine’s σ-hole interaction with palladium catalysts (e.g., Pd(PPh₃)₄) can be visualized via electron localization function (ELF) maps. Solvent effects are simulated using the SMD continuum model .

Q. What strategies resolve contradictions in reported catalytic activity data for benzamide derivatives?

  • Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., catalyst loading, ligand effects) identifies outliers. For example, discrepancies in Heck reaction yields may arise from trace moisture; Karl Fischer titration ensures solvent dryness. Reproducibility is validated via round-robin testing across labs .

Q. How does crystal packing affect the solid-state stability of this compound?

  • Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts dominate in brominated benzamides). Thermal stability is assessed via TGA-DSC (decomposition >200°C for most derivatives). Polymorph screening (e.g., slurry methods in 12 solvents) identifies stable forms .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The amide group acts as a hydrogen-bond donor for MOF assembly. Bromine serves as a halogen bond donor to coordinate with metal nodes (e.g., Zn²⁺). Porosity is optimized by varying linker ratios (e.g., 1:1 with terephthalic acid) and characterizing via BET surface area analysis .

Q. How can machine learning optimize reaction conditions for derivatives of this compound?

  • Methodological Answer :
    Training neural networks on reaction databases (e.g., Reaxys) predicts optimal catalysts and solvents. For example, gradient-boosted decision trees prioritize Pd-based systems for arylations. Active learning loops refine models with experimental feedback (e.g., yield vs. temperature curves) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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